Methyl 2-methyltetradecanoate
CAS No.: 55554-09-1
Cat. No.: VC18717610
Molecular Formula: C16H32O2
Molecular Weight: 256.42 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55554-09-1 |
|---|---|
| Molecular Formula | C16H32O2 |
| Molecular Weight | 256.42 g/mol |
| IUPAC Name | methyl 2-methyltetradecanoate |
| Standard InChI | InChI=1S/C16H32O2/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)16(17)18-3/h15H,4-14H2,1-3H3 |
| Standard InChI Key | RDUNHBGNJDRGRA-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCC(C)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
Methyl 2-methyltetradecanoate has the molecular formula C₁₆H₃₂O₂ and a molecular weight of 256.42 g/mol . Its IUPAC name is methyl 2-methyltetradecanoate, reflecting the esterification of 2-methyltetradecanoic acid with methanol. Alternative synonyms include 2-methylmyristic acid methyl ester and tetradecanoic acid, 2-methyl-, methyl ester .
Structural Elucidation
The compound features a 14-carbon chain (tetradecanoate) with a methyl branch at the second carbon (C-2). The ester functional group (-COOCH₃) is located at the terminal end of the chain. This branching influences its physical properties, such as melting point and solubility, compared to linear analogs .
Table 1: Key Structural and Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 55554-09-1 | |
| Molecular Formula | C₁₆H₃₂O₂ | |
| Molecular Weight | 256.42 g/mol | |
| IUPAC Name | Methyl 2-methyltetradecanoate | |
| SMILES Notation | CCCCCCCCCCCCC(C)C(=O)OC |
Synthesis and Production
Conventional Synthesis Routes
Methyl 2-methyltetradecanoate is typically synthesized via acid-catalyzed esterification of 2-methyltetradecanoic acid with methanol. Alternative methods include transesterification of triglycerides or enzymatic catalysis, though these are less commonly reported for branched-chain FAMEs .
Optimization Parameters
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Molar Ratio: A methanol-to-acid ratio of 12:1 maximizes ester yield .
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Catalyst: Sulfuric acid (H₂SO₄) or sodium hydroxide (NaOH) at 1–2 wt% .
Industrial-Scale Production
Industrial synthesis often employs continuous-flow reactors to enhance efficiency. For example, a study on Croton macrostachyus kernel oil demonstrated a 95% FAME yield under optimized conditions (11.98:1 methanol-to-oil ratio, 1.03 wt% NaOH, 2 hours) . While this study focused on linear FAMEs, analogous protocols apply to branched derivatives like methyl 2-methyltetradecanoate.
Physical and Chemical Properties
Solubility and Reactivity
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Solubility: Insoluble in water; miscible with organic solvents (e.g., hexane, chloroform) .
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Stability: Stable under ambient conditions but hydrolyzes in acidic/basic media to yield 2-methyltetradecanoic acid .
Table 2: Comparative Physicochemical Properties of Select FAMEs
| Property | Methyl 2-Methyltetradecanoate | Methyl Tetradecanoate |
|---|---|---|
| Molecular Weight | 256.42 g/mol | 242.40 g/mol |
| Boiling Point | 323°C | 323°C |
| Branching Position | C-2 | None (linear) |
| Solubility in Hexane | High | High |
Applications and Industrial Relevance
Biofuel Additives
Branched FAMEs improve the cold-flow properties of biodiesel. Methyl 2-methyltetradecanoate’s branching reduces crystallization temperature, making it suitable for cold climates .
Cosmetic and Pharmaceutical Formulations
As a non-polar solvent, it is used in emollients and drug delivery systems. Its low toxicity profile (LD₅₀ > 2,000 mg/kg in rodents) supports safe topical application .
Microbial Studies
Methyl 2-methyltetradecanoate is detected in Streptomyces species, suggesting a role in bacterial membrane modulation or secondary metabolite synthesis .
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
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Fragmentation Pattern: Characteristic peaks at m/z 74 (base peak, McLafferty rearrangement), 87, and 256 (molecular ion) .
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃): δ 3.66 (s, 3H, OCH₃), 2.30 (t, 2H, COOCH₂), 1.25 (m, 21H, CH₂ and CH₃ groups) .
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¹³C NMR: δ 174.3 (C=O), 51.4 (OCH₃), 34.1–22.6 (aliphatic carbons) .
Biological and Ecological Significance
Metabolic Pathways
In Streptomyces, branched FAMEs may arise from methylmalonyl-CoA incorporation during fatty acid biosynthesis, a pathway linked to polyketide synthase (PKS) activity .
Environmental Persistence
As with most FAMEs, methyl 2-methyltetradecanoate undergoes aerobic degradation (half-life <30 days in soil) but may persist anaerobically .
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